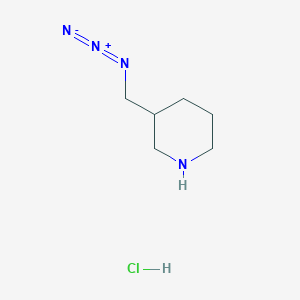

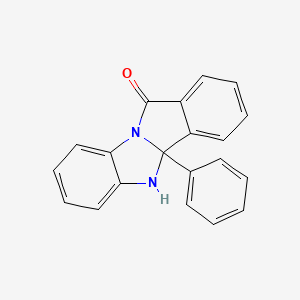

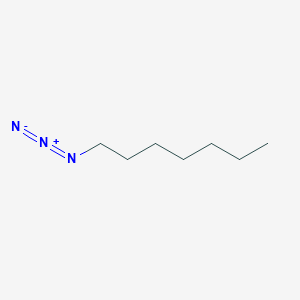

![molecular formula C6H11NO3S B2543202 4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol CAS No. 2470440-72-1](/img/structure/B2543202.png)

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the compound of interest, involves the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate. This key intermediate is then modified to introduce various substituents at the 6-position, such as benzyl and indolylmethyl groups . Similarly, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives includes the introduction of an amide group at the C-4 position and various substitutions at the C-2 and C-8 positions. These synthetic approaches highlight the versatility of the spirocyclic scaffold in generating a diverse array of compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol is not directly discussed in the provided papers. However, the related structures discussed involve spirocyclic frameworks with substitutions that significantly influence their biological activity. The presence of a thia (sulfur) atom and an azaspiro (nitrogen-containing spirocyclic) moiety suggests that the compound of interest may also exhibit unique chemical properties due to these heteroatoms .

Chemical Reactions Analysis

The research does not provide specific details on the chemical reactions involving 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol. However, the synthesis of related compounds indicates that spirocyclic derivatives can undergo reactions such as alkylation, which is a key step in modifying the core structure to obtain derivatives with desired biological properties . The reactivity of such compounds is likely influenced by the presence of heteroatoms and the strain induced by the spirocyclic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. Nonetheless, the structural analogs synthesized in these studies are designed to interact with biological targets, such as dopamine receptors and human coronavirus, suggesting that the physical and chemical properties of these compounds are optimized for bioavailability and target affinity . The spirocyclic compounds' solubility, stability, and ability to cross biological membranes would be critical factors in their pharmacological evaluation.

The studies describe the synthesis and pharmacological evaluation of spirocyclic compounds. In one case, the synthesized spirodecane derivatives were tested for dopamine agonist activity, with one compound showing potent activity in the cat cardioaccelerator nerve assay . Another study focused on the antiviral activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus, identifying a compound with an EC50 value of 5.5 µM, which is comparable to a known coronavirus inhibitor . These case studies demonstrate the potential of spirocyclic compounds in therapeutic applications and the importance of structural modifications to achieve desired biological effects.

科学的研究の応用

Multifunctional Modules for Drug Discovery

New classes of thia/oxa-azaspiro[3.4]octanes, including structures similar to 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol, have been synthesized to serve as novel, multifunctional modules for drug discovery. These spirocycles are designed for structural diversity and have also been approached through enantioselective synthesis methods (D. Li, M. Rogers-Evans, E. Carreira, 2013).

Antiviral Drug Development

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, sharing structural features with the compound of interest, demonstrated significant inhibitory activity against human coronavirus 229E replication. This highlights the compound's scaffold as a versatile chemical structure for antiviral drug development, specifically targeting coronaviruses (Çağla Begüm Apaydın, N. Cesur, A. Stevaert, L. Naesens, Z. Cesur, 2019).

Antimicrobial Agents

Spirothiazolidines and related derivatives have been developed as potential antimicrobial agents. The structure of 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol serves as a precursor or a structural motif in such compounds, showcasing their applicability in combating microbial infections. These compounds have been synthesized and evaluated for their antimicrobial properties, indicating the compound's potential in this domain (A. Al-Ahmadi, 1996).

Anticancer and Antidiabetic Research

Compounds containing the spirothiazolidine backbone, similar to 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol, have been investigated for their anticancer and antidiabetic activities. Research has identified certain derivatives with significant activity against human breast carcinoma and liver carcinoma cell lines, as well as potential as alpha-amylase and alpha-glucosidase inhibitors. This underscores the compound's relevance in developing therapeutic agents for cancer and diabetes (E. M. Flefel, W. El-Sofany, R. A. Al-Harbi, M. El-Shahat, 2019).

特性

IUPAC Name |

4,4-dioxo-4λ6-thia-5-azaspiro[2.5]octan-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c8-5-3-6(1-2-6)11(9,10)7-4-5/h5,7-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGMALIFPVRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(CNS2(=O)=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

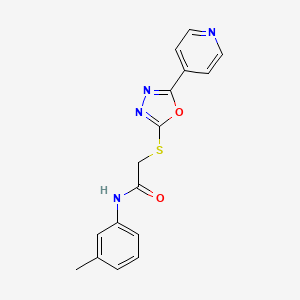

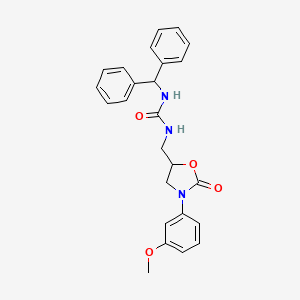

![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)

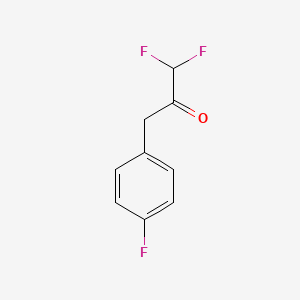

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2543129.png)

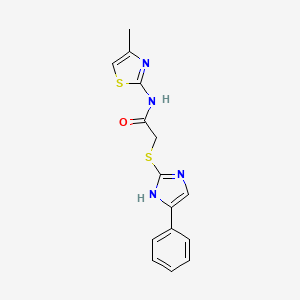

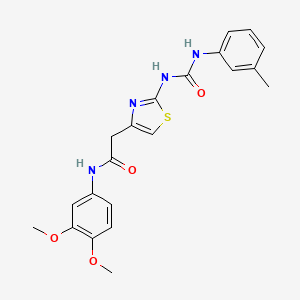

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)